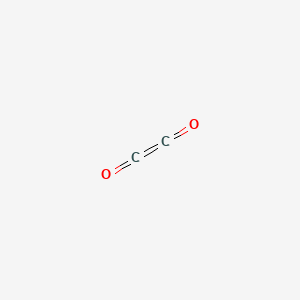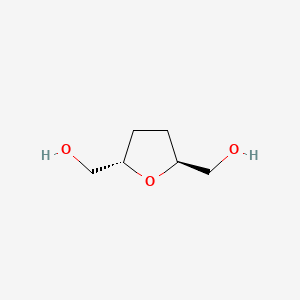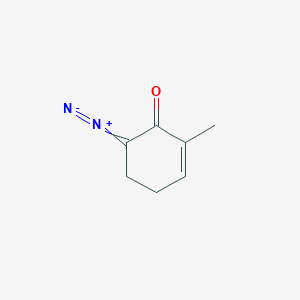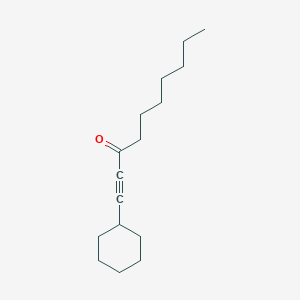acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
ethyl 4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl](oxo)acetyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate is a complex organic compound with a molecular formula of C18H24N4O6 and a molecular weight of 392.4 This compound is notable for its unique structure, which includes a piperazine ring, a hydrazinyl group, and a benzylidene moiety
Preparation Methods
The synthesis of ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a carbonyl compound, and urea or its derivatives under acidic conditions . The reaction conditions often include refluxing in ethanol with p-toluenesulfonic acid (PTSA) as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzylidene moiety, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate can be compared to other similar compounds, such as:
- Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 2-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinoacetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C18H24N4O6 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 4-[2-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N4O6/c1-4-28-18(25)22-9-7-21(8-10-22)17(24)16(23)20-19-12-13-5-6-14(26-2)11-15(13)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,20,23)/b19-12+ |
InChI Key |
HTQDKXBRQIOVFQ-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=O)NN=CC2=C(C=C(C=C2)OC)OC |
solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)


![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)



![(4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14147243.png)
![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)

![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
